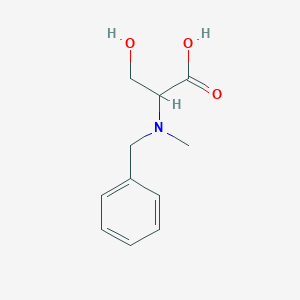

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzylamine with a derivative of 3-hydroxypropanoic acid, possibly via an amide coupling reaction . The stereochemistry could be controlled using chiral catalysts or chiral pool starting materials .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and alcohols. For example, the amine could undergo acylation reactions, the carboxylic acid could form esters or amides, and the alcohol could be dehydrated to form an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the carboxylic acid, amine, and hydroxyl groups. It might also exhibit hydrogen bonding .Applications De Recherche Scientifique

Optical Resolution and Synthesis Applications

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid is involved in the synthesis of optically active compounds. The optical resolution by preferential crystallization is a method to obtain optically pure forms of such compounds, as demonstrated by Shiraiwa et al. (2002). They used this method to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid starting from (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2], achieving a yield of about 70%. This approach also allowed the examination of racemic structures based on melting point, solubility, and IR spectrum, providing valuable information for the process of optical resolution by preferential crystallization (T. Shiraiwa et al., 2002).

Crystal Structure Characterization and Reactivity Prediction

The compound has been used to study the reactivity of amino acid derivatives of benzoyl isothiocyanate. Odame et al. (2015) characterized these compounds, including 2-[(benzoylcarbamothioyl)amino]-3-hydroxypropanoic acid, using IR, NMR, microanalyses, and mass spectrometry. Their research provided insights into the reactivity of these compounds, indicating that the carboxylic acid group is unreactive, which influences the feasibility of certain chemical reactions like cyclization on the carboxylic acids (F. Odame et al., 2015).

Mécanisme D'action

Target of Action

This compound is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis .

Mode of Action

In solid phase synthesis, cleaving the peptide from the resin with hf or tfmsa simultaneously cleaves the benzyl ether from ser (bzl) residues .

Biochemical Pathways

The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .

Pharmacokinetics

It is known that all of the penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine .

Result of Action

It is known that serine residues may play an important role in peptide binding to receptors .

Action Environment

It is known that the compound is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Propriétés

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJIZQNWABANCS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.